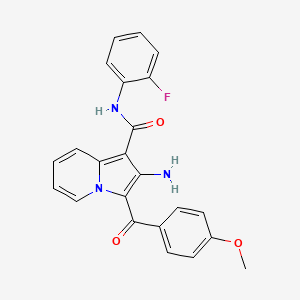

2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O3/c1-30-15-11-9-14(10-12-15)22(28)21-20(25)19(18-8-4-5-13-27(18)21)23(29)26-17-7-3-2-6-16(17)24/h2-13H,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVPOCNHBRBUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor such as a pyridine derivative and an alkyne. This step often requires a catalyst, such as palladium, and is conducted under inert atmosphere conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting a fluorinated benzene derivative with a nucleophile under basic conditions.

Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group is typically introduced through an acylation reaction. This can be achieved by reacting the indolizine core with a methoxybenzoyl chloride in the presence of a base such as triethylamine.

Amination: The final step involves the introduction of the amino group. This can be done through a reductive amination reaction, where an amine is reacted with a carbonyl compound in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce certain functional groups within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Chemical Biology: It serves as a tool for investigating the mechanisms of action of related compounds and their effects on cellular pathways.

Industrial Applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Structural and Electronic Comparisons

- Fluorine vs. Chlorine Substituents : The target compound’s 2-fluorophenyl group offers a balance between electronegativity and steric demand compared to the bulkier 2-chlorophenyl analog. Fluorine’s smaller atomic radius allows tighter molecular packing, as seen in crystal structures with reduced dihedral angles (e.g., 3.74° in related benzothiophenes ). Chlorine, however, may hinder solubility due to increased hydrophobicity .

- Methoxy vs.

- Aromatic Substitution Patterns : Para-substituted benzoyl groups (e.g., 4-methoxy) maximize resonance stabilization, while meta-substituted analogs (e.g., 3-nitro) disrupt conjugation, altering electronic distribution .

Crystallographic and Conformational Insights

Single-crystal X-ray studies of analogs reveal that indolizine derivatives adopt semi-chair conformations stabilized by intramolecular N–H···F and N–H···O hydrogen bonds. For example, in a structurally related benzothiophene, the fluorine atom participates in hydrogen bonding, contributing to a planar arrangement of aromatic rings . Similar stabilization is expected in the target compound, with methoxy groups facilitating intermolecular interactions in the crystal lattice .

Biological Activity

2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy against cancer cell lines, and other relevant biological interactions.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C23H22FN3O3

- Molecular Weight : 405.44 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorophenyl and methoxybenzoyl groups enhance its lipophilicity, facilitating cellular uptake. The indolizine core is known to participate in various biochemical interactions, potentially leading to the inhibition of key enzymes involved in cancer proliferation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. The following table summarizes some of the key findings regarding its anticancer activity:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15.5 | Induces apoptosis via caspase activation |

| MCF-7 (breast cancer) | 12.3 | Inhibition of cell cycle progression |

| A549 (lung cancer) | 10.1 | Disruption of mitochondrial function |

| U87MG (glioblastoma) | 8.7 | Modulation of PI3K/Akt signaling pathway |

The compound's mechanism involves apoptosis induction and cell cycle arrest, which are critical for its anticancer properties.

Enzyme Inhibition

In addition to its anticancer effects, this compound has been evaluated for its ability to inhibit specific enzymes that play roles in tumor progression and metabolism. Notable findings include:

- Cyclooxygenase (COX) Inhibition: Demonstrated IC50 values around 20 µM, indicating potential anti-inflammatory properties that may complement its anticancer activity.

- Topoisomerase II Inhibition : Exhibits a significant reduction in enzyme activity at concentrations as low as 5 µM, suggesting a mechanism for DNA damage and subsequent cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on HeLa Cells : A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent increase in apoptotic markers such as Annexin V positivity and caspase-3 activation .

- Combination Therapy : Another study explored the efficacy of this compound in combination with standard chemotherapeutics like doxorubicin, demonstrating enhanced cytotoxicity against MCF-7 cells when used synergistically.

- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups, indicating its potential for systemic administration in cancer therapy .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-amino-N-(2-fluorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions, including:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres .

- Functional Group Introduction : Nucleophilic substitution for the amino group (using amines) and carboxamide formation (with coupling agents like EDCI/DCC) .

- Benzoylation/Methoxylation : Electrophilic aromatic substitution with benzoyl chloride and methoxybenzene under controlled pH .

- Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature (60–120°C), and reaction time (12–48 hours). TLC and NMR are critical for monitoring progress .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and indolizine core integrity. For example, aromatic protons in the 2-fluorophenyl group appear as doublets (δ 7.1–7.5 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 422) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution against E. coli and S. aureus (MIC values <50 µg/mL suggest potency) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .

- Antioxidant Activity : DPPH radical scavenging assays (IC₅₀ <100 µg/mL indicates significant activity) .

Advanced Research Questions

Q. How can structural modifications (e.g., substituent changes) enhance the compound’s bioactivity or selectivity?

- Methodological Answer :

- SAR Studies : Compare analogs with substituent variations (Table 1). For example:

| Substituent (R1/R2) | Bioactivity Trend | Source |

|---|---|---|

| 4-Methoxybenzoyl | Improved antimicrobial activity | |

| 4-Ethylbenzoyl | Reduced cytotoxicity | |

| 4-Chlorophenyl | Enhanced antioxidant capacity |

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like DNA gyrase or topoisomerase II .

Q. How do researchers reconcile contradictions in biological data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardization : Ensure uniform assay conditions (e.g., cell passage number, incubation time).

- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests). For instance, IC₅₀ discrepancies in anticancer studies may arise from varying cell line genetic profiles .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to validate potency thresholds .

Q. What industrial-scale challenges arise in synthesizing this compound, and how can they be mitigated?

- Methodological Answer :

- Scaling Issues : Batch-to-batch variability in cyclization steps due to exothermic reactions. Solutions include continuous flow reactors for temperature control .

- Purification : Column chromatography is impractical at scale. Alternatives: Recrystallization (ethanol/water mixtures) or centrifugal partitioning .

- Cost Optimization : Replace Pd catalysts with cheaper Cu-based systems, though yields may drop by 10–15% .

Data Contradiction Analysis

Q. Why do substituent changes on the benzoyl group lead to divergent biological outcomes?

- Hypothesis Testing :

- Electron-Withdrawing Groups (e.g., -Cl) : Increase oxidative stress via ROS generation, enhancing antioxidant activity but raising cytotoxicity .

- Electron-Donating Groups (e.g., -OCH₃) : Improve membrane permeability, boosting antimicrobial efficacy .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.